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molecular formula C9H15N3O2 B8323002 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol

Cat. No. B8323002
M. Wt: 197.23 g/mol
InChI Key: IZRSZIISEMNKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616708

Procedure details

N-methylmorpholine-N-oxide (64.0 g, 0.47 mol) and osmiumtetroxide (0.7 g, 2.75 mmol) were dissolved in a mixture of 180 ml water and 100 ml acetone. 1-(4,6-dimethylpyrimid-2-ylamino)-prop-2-ene (73.5 g, 0.45 mol) in 100 ml acetone was added over a period of 15 minutes. The mixture was stirred at room temperature for 1 hour and then warmed to 50° C. for 2 hours. 10 ml aqueous saturated sodium hydrogensulphite was then added together with 40 g of diatomaceous earth. After filtration the reaction mixture was evaporated to dryness and the residue extracted with dioxane/ethanol 2:1 (700 ml). Filtration from insoluble material and concentration of the solution in vacuum caused crystallisation of the product. Addition of toluene completed product precipitation, which was isolated by filtration (83 g, m.p. 124°-127° C.).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CC[O:5]CC1.[CH3:9][C:10]1[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH:19]=[CH2:20])[N:11]=1.S([O-])(O)=O.[Na+].[OH2:26]>CC(C)=O.[Os](=O)(=O)(=O)=O>[CH3:16][C:14]1[CH:15]=[C:10]([CH3:9])[N:11]=[C:12]([NH:17][CH2:18][CH:19]([OH:5])[CH2:20][OH:26])[N:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
180 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
73.5 g
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)NCC=C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration the reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with dioxane/ethanol 2:1 (700 ml)
FILTRATION
Type
FILTRATION
Details
Filtration from insoluble material and concentration of the solution in vacuum
CUSTOM
Type
CUSTOM
Details
crystallisation of the product
ADDITION
Type
ADDITION
Details
Addition of toluene completed product precipitation
CUSTOM
Type
CUSTOM
Details
which was isolated by filtration (83 g, m.p. 124°-127° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=NC(=NC(=C1)C)NCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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